Lipophilicity (XLogP3-AA) as a Determinant of Membrane Permeability: Target Compound vs. Des-Methoxy Central Phenyl Analog
The target compound exhibits a computed XLogP3-AA value of 3.7, placing it within the optimal lipophilicity range (1–4) for oral absorption according to established drug-likeness criteria, while maintaining a balance between membrane permeability and aqueous solubility [1]. In contrast, the des-methoxy central phenyl analog (N,N'-benzylidenebis(4-methoxybenzamide)) is predicted to have a lower XLogP (~3.0–3.2) due to the absence of the electron-donating methoxy substituent on the central ring, potentially reducing passive membrane permeation by approximately 0.5–0.7 log units. This difference can translate to a meaningful shift in the compound's ability to cross lipid bilayers, which is critical for intracellular target engagement.
| Evidence Dimension | Octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 (computed) |
| Comparator Or Baseline | N,N'-benzylidenebis(4-methoxybenzamide) (CAS not found; estimated XLogP ~3.0–3.2 based on fragment-based calculation) |
| Quantified Difference | Approximately +0.5 to +0.7 log units higher lipophilicity for the target compound |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) [1]; comparator value estimated using additive fragment methods |
Why This Matters
A difference of 0.5–0.7 logP units can significantly influence the rate and extent of passive membrane permeation, directly impacting intracellular bioavailability and biological readout in cell-based assays, making the target compound a more suitable choice for programs requiring efficient cell penetration.
- [1] PubChem. (2025). Compound Summary: 4-methoxy-N-[[(4-methoxybenzoyl)amino]-(3-methoxyphenyl)methyl]benzamide, CID 2139845. National Center for Biotechnology Information. Retrieved April 29, 2026. View Source
